molecular formula C17H22N2O6 B6600939 3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1934529-94-8

3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B6600939
CAS No.: 1934529-94-8
M. Wt: 350.4 g/mol
InChI Key: IOIXAUZTESBAQD-UHFFFAOYSA-N
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Description

3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H22N2O6 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Initial synthetic strategies typically involve the formation of the azetidine ring through [2+2] cycloaddition reactions.

    • Introducing the benzyloxycarbonyl and tert-butoxycarbonyl groups often occurs through protection reactions, employing reagents such as benzyl chloroformate and di-tert-butyl dicarbonate.

    • Reaction conditions must be meticulously controlled to ensure the desired product is obtained, often requiring anhydrous conditions and precise temperature regulation.

  • Industrial Production Methods

    • In an industrial setting, scale-up procedures focus on optimizing reaction yields and ensuring the purity of the final compound.

    • Continuous-flow reactors might be utilized to enhance reaction efficiency and safety, reducing the risk of hazardous intermediates or by-products.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound may undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: : It may participate in nucleophilic substitution reactions, where the azetidine or carbonyl groups are targeted.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like m-chloroperbenzoic acid under acidic conditions.

    • Reduction: : Conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

    • Substitution: : Typical conditions include bases like triethylamine and aprotic solvents such as dimethyl sulfoxide.

  • Major Products

    • Products formed from these reactions vary widely, from hydroxylated derivatives in oxidation to amine-functionalized products in reductions.

4. Scientific Research Applications: : This compound finds extensive use in multiple research domains:

  • Chemistry: : It serves as a precursor in synthetic routes, enabling the construction of complex molecular frameworks.

  • Biology: : It may be used to probe biochemical pathways, acting as a substrate or inhibitor in enzymatic studies.

  • Medicine: : It plays a role in developing new therapeutic agents, particularly in the synthesis of protease inhibitors.

  • Industry: : It finds applications in material science, where its structural motifs contribute to developing new polymers or coatings.

5. Mechanism of Action: : The compound exerts its effects primarily through interaction with specific biological targets.

  • Molecular Targets: : Common targets include enzymes where it can act as an inhibitor or modulator.

  • Pathways Involved: : It often influences pathways involved in cellular metabolism or signaling, modulating activity by binding to key regulatory sites.

6. Comparison with Similar Compounds: : Compared to other compounds with similar functional groups, 3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid stands out due to its unique combination of protective groups and the azetidine ring, offering enhanced stability and reactivity.

  • Similar Compounds

    • Compounds like 1-(benzyloxycarbonyl)-2-azetidinecarboxylic acid or 1-(tert-butoxycarbonyl)-3-aminopropanoic acid share some structural similarities but lack the full range of functionalities found in this compound.

    • Its uniqueness lies in its versatile reactivity and stability, making it a valuable component in synthetic and medicinal chemistry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-16(2,3)25-15(23)19-10-17(11-19,13(20)21)18-14(22)24-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIXAUZTESBAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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